molecular formula C6H5ClO3S B1455818 Methyl 4-chloro-3-hydroxythiophene-2-carboxylate CAS No. 65449-59-4

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate

Cat. No.: B1455818
CAS No.: 65449-59-4
M. Wt: 192.62 g/mol
InChI Key: ZJAVQZHWDFGPQG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C6H5ClO3S and a molecular weight of 192.62 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate typically involves the chlorination of methyl 3-hydroxythiophene-2-carboxylate. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, modulating their activity. The chlorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and chlorine groups allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

Methyl 4-chloro-3-hydroxythiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C₆H₅ClO₃S
  • Molecular Weight : 192.62 g/mol
  • CAS Number : 65449-59-4

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Interaction : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the metabolism of co-administered drugs, potentially enhancing their efficacy or toxicity.
  • Cellular Effects : It influences cell signaling pathways related to oxidative stress and inflammation. For instance, at low doses, it enhances cellular antioxidant defenses and reduces inflammation.
  • Subcellular Localization : The compound localizes in mitochondria, affecting mitochondrial function and energy metabolism, which is critical for cellular health.

Antimicrobial Properties

Research indicates that compounds with thiophene rings, including this compound, often exhibit significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. It can inhibit pro-inflammatory cytokines and reduce markers of inflammation in cellular models.

Study on Antimicrobial Activity

In a laboratory study, this compound was tested against several bacterial strains. The results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli1510
S. aureus2010
P. aeruginosa1210

Study on Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects of the compound using a murine model of inflammation. The administration of this compound resulted in a significant decrease in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has moderate lipophilicity, allowing for effective cellular uptake. Its solubility is slightly limited in water but shows better solubility in organic solvents, which is beneficial for formulation in drug delivery systems.

Properties

IUPAC Name

methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAVQZHWDFGPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716092
Record name Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65449-59-4
Record name Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one (60 mmol) in acetic acid (50 ml) was treated with metallic zinc (60 mmol) at room temperature for 18 hours. The solvent was removed under reduced pressure and the residue partitioned between water and ether. The organic phase was washed with water, dried with sodium sulphate and the solvent removed under reduced pressure to leave a solid which was crystallised from hexane m.p. 76°-77° C.
Name
2,4-Dichloro-2-methoxycarbonylthiophene-3(2H)-one
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
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